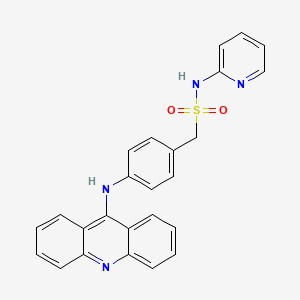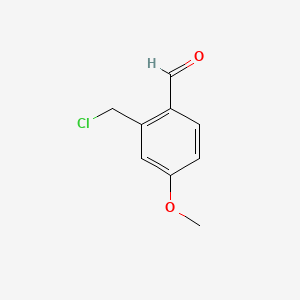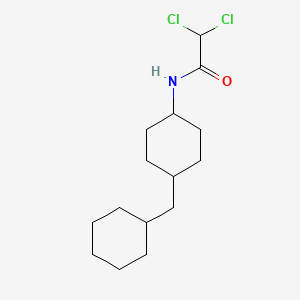
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro-: is a complex organic compound characterized by its unique molecular structure. This compound is part of the acetamide family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of cyclohexyl groups and dichloro substituents in its structure contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylmethylamine with 2,2-dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process, making it feasible for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in clinical trials.
Industry: Utilized in the production of specialty chemicals and materials. It is employed in the formulation of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-cyclohexyl-: Similar in structure but lacks the dichloro substituents, resulting in different chemical properties and reactivity.
N-(4-Oxocyclohexyl)acetamide: Contains an oxo group instead of the dichloro groups, leading to distinct reactivity and applications.
N,N-Dimethylacetamide: A widely used solvent with different functional groups, offering unique solubility and chemical properties.
Uniqueness
Acetamide, N-(4-(cyclohexylmethyl)cyclohexyl)-2,2-dichloro- stands out due to its combination of cyclohexyl and dichloro substituents. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for specialized applications in research and industry. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its significance.
Propiedades
Número CAS |
97702-88-0 |
|---|---|
Fórmula molecular |
C15H25Cl2NO |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[4-(cyclohexylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C15H25Cl2NO/c16-14(17)15(19)18-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-14H,1-10H2,(H,18,19) |
Clave InChI |
UXRFGAVKBYGPBP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2CCC(CC2)NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


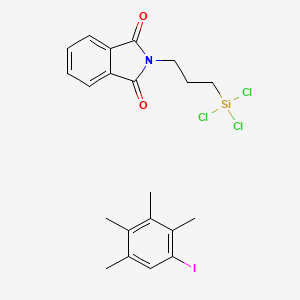
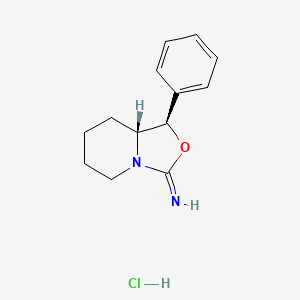
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)


![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
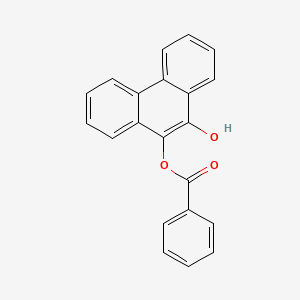

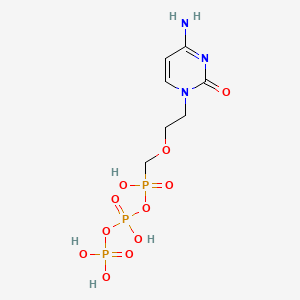
![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
